![molecular formula C19H20N4O3S B2492157 4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251600-70-0](/img/structure/B2492157.png)
4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide is a compound of interest in the realm of organic and medicinal chemistry due to its unique structure and potential for diverse chemical reactions and properties. This compound, like others in its class, is synthesized for studying its chemical and physical properties, which can be crucial for developing new pharmaceuticals or materials.
Synthesis Analysis
The synthesis of compounds related to this compound typically involves multi-step organic reactions. These processes may include the condensation of specific pyridine and isothiazole derivatives, often under the catalysis of nucleophilic or electrophilic agents. An example is the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives (Mohamed, 2021).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves advanced spectroscopic techniques, including NMR, IR, and X-ray crystallography, which help in determining the arrangement of atoms within the molecule. For instance, the crystal and molecular structure of a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was elucidated using single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).
科学的研究の応用
Anticancer and Anti-inflammatory Properties
Research has delved into the synthesis and biological evaluation of novel derivatives with structural similarities to 4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide, revealing potential anticancer and anti-inflammatory properties. A study by Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, highlighting the therapeutic potential of such compounds in cancer and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial and Antituberculosis Activity
Compounds with a similar molecular framework have been explored for their antimicrobial and antituberculosis effects. For example, novel pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and showed promising in vitro antimicrobial and anticancer activity (Hafez et al., 2016). This research suggests the potential of such compounds in developing new treatments for infectious diseases and tuberculosis (Hafez et al., 2016).
Molluscicidal and Antiparasitic Effects
The research also extends to the evaluation of similar compounds for their molluscicidal properties, which can be crucial in controlling snail populations that act as intermediaries in the lifecycle of parasitic worms causing diseases like schistosomiasis. El-bayouki and Basyouni (1988) synthesized derivatives that demonstrated activity against the intermediate host of schistosomiasis, B. alexandrina snails, indicating a potential application in parasitic disease control (El-bayouki & Basyouni, 1988).
作用機序
Target of Action
The compound contains an isothiazole ring, which is a heterocyclic compound. Isothiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer activities . The presence of the dimethoxyphenyl group could also suggest potential interactions with various protein targets, as this group is found in many bioactive molecules .
Biochemical Pathways
Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to interfere with various cellular processes, including cell division, protein synthesis, and enzymatic activity .
Safety and Hazards
特性
IUPAC Name |
4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-11(12-7-8-14(25-2)15(10-12)26-3)22-19(24)18-16(20)17(23-27-18)13-6-4-5-9-21-13/h4-11H,20H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXGHYPMYNQZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


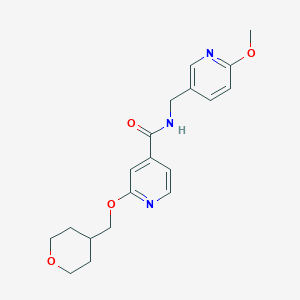

![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)
![3-Methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2492082.png)
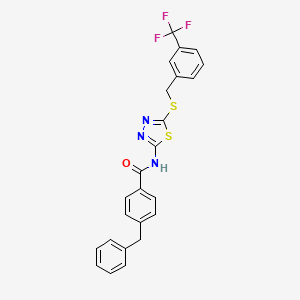
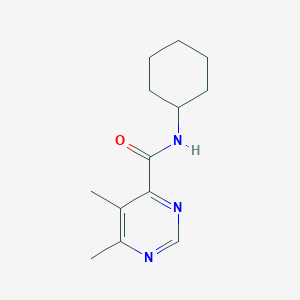
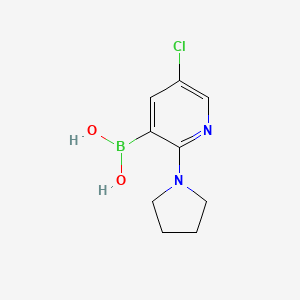
![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)
![(4-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2492090.png)
![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)
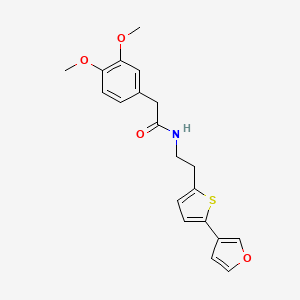

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)